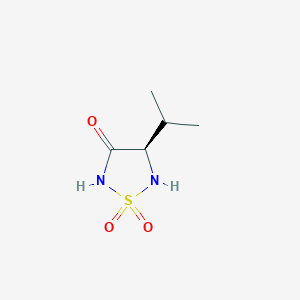

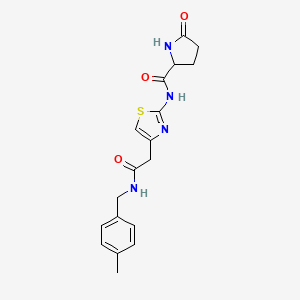

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

DNA Methylation Inhibitors

One area of research involves the synthesis of new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, including those introduced with benzylsulfanylethyl groups at the 5-position of the heterocycle. These compounds have been explored for anti-tumor activity and their effects on the methylation level of tumor DNA. Alkylation of the thiol group adds pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments, indicating the compound's potential in cancer research (Hovsepyan et al., 2018).

Antioxidant Effects

Research on thiazolo[3,2-b]-1,2,4-triazoles has demonstrated their potential in preventing ethanol-induced oxidative stress in liver and brain tissues of mice. This indicates the compound's relevance in studies targeting oxidative stress and its implications in various diseases, including neurodegenerative and liver diseases (Aktay et al., 2005).

Urease Inhibition and Antiproliferative Activity

A library of 1,2,4-triazole derivatives has been synthesized and evaluated for urease inhibition and anti-proliferative activities, showcasing the compound's potential in addressing bacterial infections and cancer. One derivative, in particular, showed prominent urease inhibition, suggesting its utility in treating diseases caused by urease-producing pathogens (Ali et al., 2022).

EGFR Inhibitors for Cancer Treatment

Studies on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have demonstrated significant anti-cancer properties through molecular docking. This indicates the compound's potential application in designing new therapeutic agents targeting specific cancer types (Karayel, 2021).

Metal Complex Formation

Research involving 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands has explored their potential in forming metal complexes, which is significant for the development of new materials with potential applications in catalysis, magnetic materials, and more (Stucky et al., 2008).

特性

IUPAC Name |

3-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-3-15-9-11-17(12-10-15)23-13-18-20-21-19(24)22(18)14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSFSHXLBJKTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

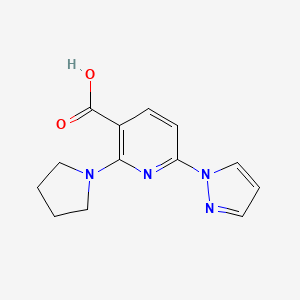

![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

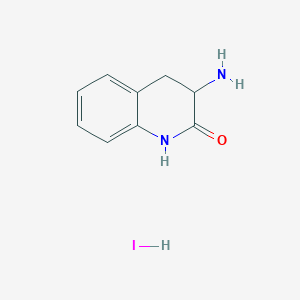

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)

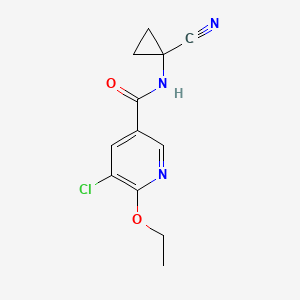

![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)

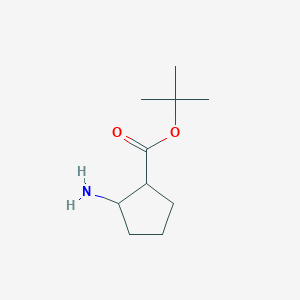

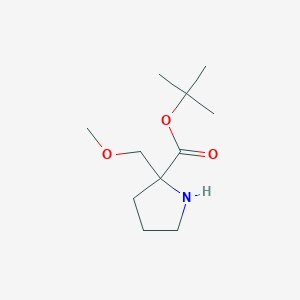

![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)